

# Application Note and Protocols: Quantitative Analysis of Post-Translational Modifications with Dimethyl Labeling

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Compound of Interest		
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# For Researchers, Scientists, and Drug Development Professionals Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular processes, influencing protein function, localization, and interaction networks. The ability to accurately quantify changes in PTMs is essential for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope dimethyl labeling is a robust, cost-effective, and straightforward chemical labeling method for quantitative proteomics.[1][2][3] This technique involves the reductive amination of primary amines (N-terminus and lysine side chains) in peptides, introducing a specific mass tag.[3][4] By using different isotopic forms of formaldehyde and a reducing agent, samples can be differentially labeled, combined, and analyzed by mass spectrometry (MS) to determine the relative abundance of peptides and their modifications.[1][5]

This application note provides a detailed protocol for the quantitative analysis of protein phosphorylation, a key PTM, using dimethyl labeling coupled with phosphopeptide enrichment.

#### **Experimental Workflow Overview**



The overall experimental workflow consists of several key stages: sample preparation, protein digestion, peptide labeling, enrichment of modified peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

**Figure 1:** Experimental workflow for quantitative phosphoproteomics using dimethyl labeling.

# Detailed Experimental Protocols Protein Extraction and Digestion

This protocol is designed for cell culture samples but can be adapted for tissues.

- Materials:
  - Lysis buffer: 8 M urea in 100 mM triethylammonium bicarbonate (TEAB), pH 8.5, with protease and phosphatase inhibitors.
  - Tris(2-carboxyethyl)phosphine (TCEP)
  - Iodoacetamide (IAA)
  - Trypsin, sequencing grade
  - 100 mM TEAB, pH 8.5
- Protocol:
  - Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
  - Lyse cells in lysis buffer.
  - Quantify protein concentration using a BCA assay.
  - Take 25-30 μg of protein extract for each sample.[6]
  - Reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubate at room temperature for 30 minutes.



- Alkylate cysteines by adding IAA to a final concentration of 10 mM and incubate for 30 minutes in the dark at room temperature.
- Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.
- Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.[6]

#### Stable Isotope Dimethyl Labeling

This protocol describes a two-plex experiment (light and heavy labeling). Multiplexing up to five samples is possible with different isotope combinations.[1][7]

- Materials:
  - Formaldehyde (CH<sub>2</sub>O), 4% (v/v) in water (for light label)
  - Deuterated formaldehyde (CD<sub>2</sub>O), 4% (v/v) in water (for heavy label)
  - Sodium cyanoborohydride (NaBH<sub>3</sub>CN), 0.6 M in water (freshly prepared)
  - Ammonia, 1% (v/v)
  - Formic acid, 5% (v/v)
- · Protocol:
  - Ensure the pH of the digested peptide solution is between 5.0 and 8.0.[6]
  - To the control sample (to be light-labeled), add 4 μL of 4% CH<sub>2</sub>O per 100 μL of peptide solution.
  - $\circ~$  To the treated sample (to be heavy-labeled), add 4  $\mu L$  of 4% CD<sub>2</sub>O per 100  $\mu L$  of peptide solution.
  - Mix briefly and spin down.
  - Add 4 μL of 0.6 M NaBH<sub>3</sub>CN to each sample.
  - Incubate for 1 hour at room temperature.



- Quench the reaction by adding 16 μL of 1% ammonia.
- Acidify the samples by adding 8 μL of 5% formic acid.
- Combine the light- and heavy-labeled samples in a 1:1 ratio.

#### **Phosphopeptide Enrichment**

Due to the low stoichiometry of many PTMs, an enrichment step is crucial.[8][9][10] Immobilized Metal Affinity Chromatography (IMAC) is a common method for phosphopeptide enrichment.[8][9]

- Materials:
  - IMAC resin (e.g., Fe<sup>3+</sup>-IMAC)
  - Loading buffer: 80% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA)
  - Wash buffer 1: 50% ACN, 0.1% TFA
  - Wash buffer 2: 0.1% TFA
  - Elution buffer: 1% ammonia in water

#### Protocol:

- Equilibrate the IMAC resin with loading buffer.
- Load the combined, labeled peptide sample onto the resin and incubate.
- Wash the resin with loading buffer to remove non-specifically bound peptides.
- Wash the resin with wash buffer 1, followed by wash buffer 2.
- Elute the phosphopeptides with the elution buffer.
- Immediately acidify the eluted phosphopeptides with formic acid.
- Desalt the enriched phosphopeptides using a C18 StageTip.[5]



#### LC-MS/MS Analysis and Data Acquisition

- · Protocol:
  - Reconstitute the dried, enriched phosphopeptides in a solution of 5% formic acid and 5% ACN.[5]
  - Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a nano-liquid chromatography system.
  - Operate the mass spectrometer in data-dependent acquisition mode, with a full MS scan followed by MS/MS scans of the most intense precursor ions.

#### **Data Analysis**

- Software: Proteome Discoverer, MaxQuant, or other specialized software can be used for data analysis.[3][11]
- Workflow:
  - Perform a database search to identify peptides and proteins.
  - Identify and localize PTMs.
  - Quantify the relative abundance of light- and heavy-labeled peptide pairs by comparing the areas of their extracted ion chromatograms (XICs).[1]
  - Normalize the data and perform statistical analysis to identify significant changes in PTM levels.

#### **Data Presentation**

Quantitative data should be presented in a clear, tabular format to facilitate comparison.



Protein	Gene	PTM Site	Peptide Sequence	Ratio (Heavy/Li ght)	p-value	Regulatio n
Mitogen- activated protein kinase 1	MAPK1	T185 (p)	DFGISA QpT	2.5	0.001	Upregulate d
Glycogen synthase kinase-3 beta	GSK3B	S9 (p)	RPRTTS (p)F	0.4	0.005	Downregul ated
Epidermal growth factor receptor	EGFR	Y1068 (p)	DSFLQR Y(p)	3.1	0.0005	Upregulate d
Protein kinase B	AKT1	T308 (p)	FpTGYT HE	1.1	0.85	Unchanged

### Signaling Pathway Example: MAPK Signaling

Changes in phosphorylation can have a direct impact on signaling pathways. The diagram below illustrates a simplified MAPK signaling cascade, where phosphorylation events are critical for signal transduction.

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